molecular formula C15H9BrFN3OS B11354522 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide

Cat. No.: B11354522
M. Wt: 378.2 g/mol
InChI Key: VUHBPEJYJYSWEQ-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is a heterocyclic compound that contains a thiadiazole ring, a bromophenyl group, and a fluorobenzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling with Fluorobenzamide: The final step involves coupling the bromophenyl-thiadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of various biological processes.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the bromophenyl group are crucial for binding to the active site of the target, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anticancer or antimicrobial activity.

Comparison with Similar Compounds

  • N-[4-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-chlorobenzamide
  • N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide
  • N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide

Comparison: N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is unique due to the presence of both a bromophenyl group and a fluorobenzamide moiety. This combination enhances its biological activity and specificity compared to similar compounds. The fluorine atom in the benzamide moiety can increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

Molecular Formula

C15H9BrFN3OS

Molecular Weight

378.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C15H9BrFN3OS/c16-10-7-5-9(6-8-10)13-18-15(22-20-13)19-14(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,19,20,21)

InChI Key

VUHBPEJYJYSWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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